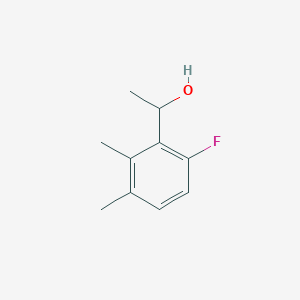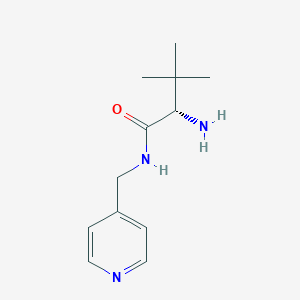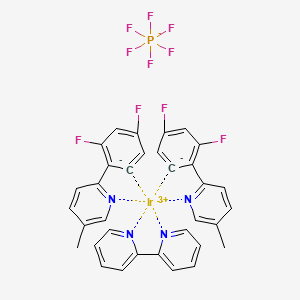![molecular formula C11H20FNO4 B13910161 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions.
Applications De Recherche Scientifique
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}phenylboronic acid
- (S)-2-((Tert-butoxy)carbonyl)amino-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}methylbenzoic acid
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions. The Boc group provides a versatile protecting strategy, making it valuable in multi-step synthesis processes.
Propriétés
Formule moléculaire |
C11H20FNO4 |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
2-fluoro-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-11(4,5)6-7(12)8(14)15/h7H,6H2,1-5H3,(H,13,16)(H,14,15) |
Clé InChI |
JHYIHEBULJWGGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)CC(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)



![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
